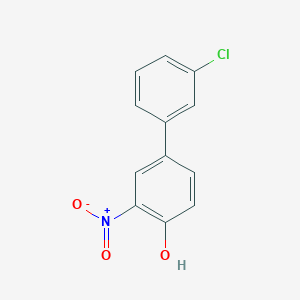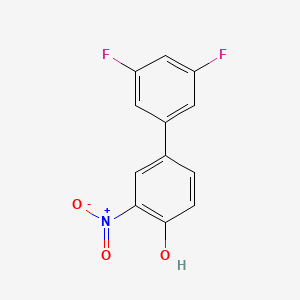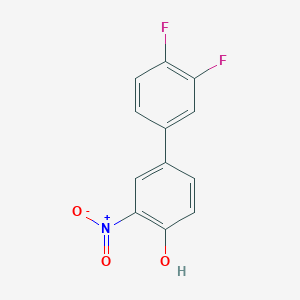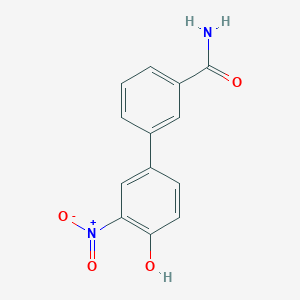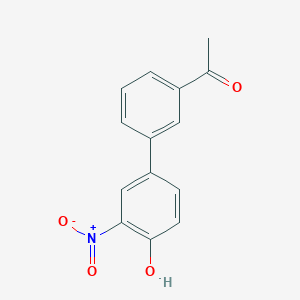
4-(3-Acetylphenyl)-2-nitrophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Acetylphenyl)-2-nitrophenol, 95% (4-APN) is an organic compound that is used in various scientific research applications. It is a yellow-colored crystalline solid that is soluble in ethanol, acetone, and other organic solvents. 4-APN is a nitrophenol, a type of phenolic compound that contains a nitro group. It is a derivative of phenol, a toxic compound that is found in many industrial products. 4-APN has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of other compounds, and as a dye for fluorescence microscopy.
科学研究应用
4-(3-Acetylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst for organic synthesis, as a reagent for the synthesis of other compounds, and as a dye for fluorescence microscopy. 4-(3-Acetylphenyl)-2-nitrophenol, 95% has also been used in studies of the inhibition of enzymes and in the synthesis of pharmaceuticals.
作用机制
4-(3-Acetylphenyl)-2-nitrophenol, 95% is a nitrophenol, a type of phenolic compound that contains a nitro group. The nitro group is thought to be responsible for the compound’s biological activity. The nitro group can act as a proton donor, allowing the compound to interact with enzymes and other molecules in the body. This interaction can lead to the inhibition of enzymes and other biological processes.
Biochemical and Physiological Effects
4-(3-Acetylphenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and proteins. In addition, 4-(3-Acetylphenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
4-(3-Acetylphenyl)-2-nitrophenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time. Another advantage is that it is relatively inexpensive and easy to obtain. However, 4-(3-Acetylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care. In addition, it can be difficult to obtain in high purity and can be difficult to purify.
未来方向
There are several potential future directions for 4-(3-Acetylphenyl)-2-nitrophenol, 95% research. One potential direction is to explore its potential use as a drug or therapeutic agent. Another potential direction is to explore its potential for use in diagnostics and imaging. In addition, further research is needed to better understand its mechanism of action and its potential side effects. Finally, further research is needed to explore its potential for use in other scientific research applications.
合成方法
4-(3-Acetylphenyl)-2-nitrophenol, 95% can be synthesized from phenol, acetic anhydride, and nitric acid. The reaction is carried out in a two-step process, with the first step involving the reaction of phenol with acetic anhydride to form 4-acetylphenol. The second step involves the reaction of 4-acetylphenol with nitric acid to form 4-(3-Acetylphenyl)-2-nitrophenol, 95%. The reaction conditions must be carefully monitored to ensure that the desired product is formed. The reaction is typically carried out at a temperature of 40-50°C and a pH of 1-3.
属性
IUPAC Name |
1-[3-(4-hydroxy-3-nitrophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-9(16)10-3-2-4-11(7-10)12-5-6-14(17)13(8-12)15(18)19/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWMUBAGZDRWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686258 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-nitrophenol | |
CAS RN |
1262003-83-7 |
Source


|
| Record name | 1-(4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

